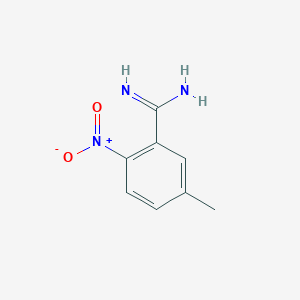
5-Methyl-2-nitrobenzenecarboximidamide
描述
5-Methyl-2-nitrobenzenecarboximidamide is an organic compound with the molecular formula C8H9N3O2. It is characterized by a nitro group (-NO2) and a carboximidamide group (-C(=NH)NH2) attached to a benzene ring, which also bears a methyl group (-CH3). This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
属性
IUPAC Name |
5-methyl-2-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5-2-3-7(11(12)13)6(4-5)8(9)10/h2-4H,1H3,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVWSLGUNWQVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitrobenzenecarboximidamide typically involves the nitration of 5-methylbenzenecarboximidamide. The process can be summarized as follows:
-
Nitration Reaction: : 5-Methylbenzenecarboximidamide is treated with a nitrating agent such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures (0-5°C). This introduces the nitro group at the ortho or para position relative to the methyl group, depending on the reaction conditions and the directing effects of the substituents.
-
Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, concentration, and flow rates) ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
5-Methyl-2-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: Nucleophiles (e.g., NH3, RSH), elevated temperatures
Oxidation: KMnO4, CrO3, acidic or basic conditions
Major Products
Reduction: 5-Methyl-2-aminobenzenecarboximidamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 5-Methyl-2-nitrobenzoic acid
科学研究应用
5-Methyl-2-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds and their reduction mechanisms.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Methyl-2-nitrobenzenecarboximidamide depends on its chemical reactivity and the biological context in which it is used. For instance, in biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes such as nitroreductases and pathways related to oxidative stress and DNA damage.
相似化合物的比较
Similar Compounds
- 2-Methyl-5-nitrobenzenecarboximidamide
- 4-Methyl-2-nitrobenzenecarboximidamide
- 5-Methyl-3-nitrobenzenecarboximidamide
Comparison
Compared to its analogs, 5-Methyl-2-nitrobenzenecarboximidamide is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can result in different physical properties, reactivity patterns, and biological activities, making each compound distinct in its applications and effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


